![molecular formula C15H22N2O4 B7542225 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid
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Overview
Description
1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid, also known as DOCA, is a synthetic compound that has been widely used in scientific research. DOCA belongs to the class of cyclic peptides and is structurally similar to the natural peptide hormone aldosterone.
Mechanism of Action
1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid acts as an agonist for the mineralocorticoid receptor (MR), which is a nuclear receptor that regulates gene expression. When 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid binds to the MR, it activates a signaling cascade that leads to the transcription of target genes. The activation of the MR by 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid leads to the retention of sodium and water and the excretion of potassium and hydrogen ions.
Biochemical and Physiological Effects:
1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid has a number of biochemical and physiological effects, including the regulation of blood pressure, electrolyte balance, and kidney function. 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid has been shown to increase blood pressure by increasing sodium and water retention and decreasing potassium and hydrogen ion excretion. 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid has also been shown to increase the expression of genes involved in the regulation of electrolyte transport and kidney function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid is also a potent agonist for the MR, which allows for the study of the role of aldosterone in various physiological processes. However, one limitation of using 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid in lab experiments is that it may not fully replicate the effects of endogenous aldosterone, which is produced by the adrenal gland.
Future Directions
Future research on 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid could focus on the development of more potent and selective MR agonists, as well as the identification of novel targets for the regulation of blood pressure and electrolyte balance. Additionally, research on 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid could focus on the role of aldosterone in the development of cardiovascular disease, kidney disease, and other conditions. Finally, future research could investigate the potential therapeutic applications of 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid and other MR agonists in the treatment of various diseases.
Conclusion:
In conclusion, 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid is a synthetic compound that has been widely used in scientific research to study the role of aldosterone in the regulation of blood pressure, electrolyte balance, and kidney function. 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid acts as an agonist for the MR, which leads to the activation of a signaling cascade that regulates gene expression. 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid has a number of biochemical and physiological effects, including the regulation of blood pressure, electrolyte balance, and kidney function. Future research on 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid could focus on the development of more potent and selective MR agonists, as well as the identification of novel targets for the regulation of blood pressure and electrolyte balance.
Synthesis Methods
1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid can be synthesized using various methods, including solid-phase peptide synthesis, liquid-phase peptide synthesis, and solution-phase peptide synthesis. The most common method for synthesizing 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support.
Scientific Research Applications
1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid has been widely used in scientific research to study the role of aldosterone in the regulation of blood pressure and electrolyte balance. 1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid has also been used to study the effects of aldosterone on the cardiovascular system, kidney function, and electrolyte transport.
properties
IUPAC Name |
1-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-12(11(2)21-17-10)9-13(18)16-15(14(19)20)7-5-3-4-6-8-15/h3-9H2,1-2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTJBPUIILLQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2(CCCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid |
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